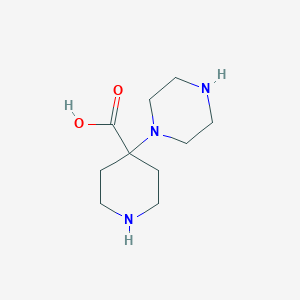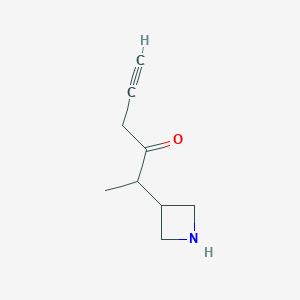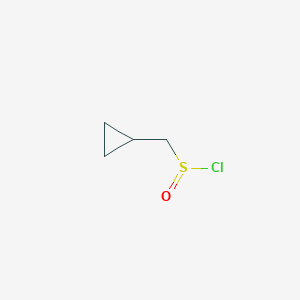![molecular formula C10H21NO B13155805 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol is a chemical compound with the molecular formula C9H19NO. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a cyclohexane ring, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol typically involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced to the cyclohexane ring. The reaction conditions usually involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the corresponding nitrile compound, followed by hydrolysis to yield the desired product. This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug synthesis and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to act as a ligand for various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, resulting in various biological effects.
Comparison with Similar Compounds
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclohexaneethanol: Similar structure but lacks the methyl group on the cyclohexane ring.
2-[1-(Aminomethyl)cyclohexyl]ethanol: Similar structure but with a different position of the aminomethyl group.
2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol: Contains an additional methyl group on the amino group.
These compounds share similar chemical properties but differ in their specific structural features, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclohexyl]ethanol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8,7-11)9(2)12/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
ONLNHMYPBDYEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CN)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13155722.png)
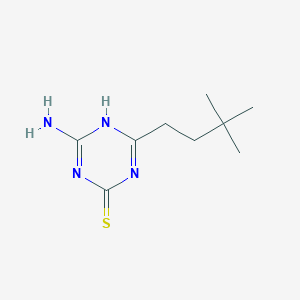
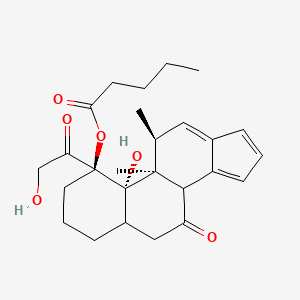
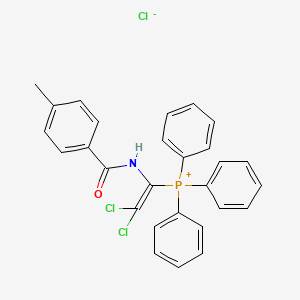



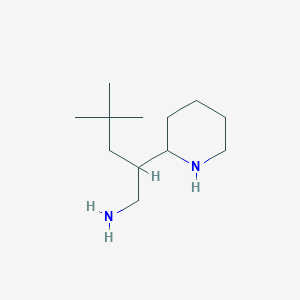
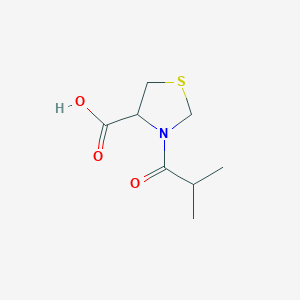
methanol](/img/structure/B13155783.png)
